Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Beschreibung

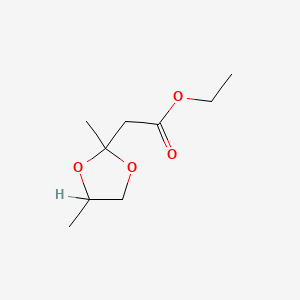

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIXJEIRJVOUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCC(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047549 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Soft, fruity notes | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.054 | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6290-17-1, 293292-51-0 | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293292-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6290-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a fascinating heterocyclic ester, holds significance in the realms of flavor and fragrance chemistry.[1][2] Known for its characteristic fruity, apple-like aroma, this compound is a key ingredient in various commercial formulations.[3] Its unique structure, featuring a dioxolane ring, imparts specific physicochemical properties that are crucial for its application and synthesis. This guide provides a comprehensive overview of these properties, offering valuable insights for researchers, chemists, and professionals in the drug development and chemical industries.

This document delves into the essential physicochemical parameters of this compound, presenting a compilation of known data alongside detailed experimental protocols for their determination. The aim is to equip the scientific community with a reliable and in-depth resource for the study and application of this compound.

Chemical Identity and Structure

-

IUPAC Name: ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate[1]

-

Synonyms: Fruity Ketal, Ethyl acetoacetate propylene glycol ketal[1][4]

-

Molecular Weight: 188.22 g/mol [1]

Chemical Structure Diagram

Caption: 2D structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are estimated due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Odor | Fruity, apple-like | [3] |

| Density | 1.042 g/mL at 25 °C | [3] |

| Boiling Point | 214.89 °C (estimated) | [6] |

| Melting Point | Not available | [6] |

| Flash Point | 91 °C (closed cup) | [3] |

| Refractive Index | 1.428 at 20 °C | [3] |

| Water Solubility | 35 g/L (predicted) | [6] |

| Solubility | Soluble in alcohol | [6] |

Experimental Protocols for Property Determination

To ensure scientific rigor and reproducibility, this section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter. The pycnometer method is a classic and reliable gravimetric technique.

Protocol using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Filling with the Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Place the stopper and wipe off any excess liquid.

-

Weighing the Filled Pycnometer: Weigh the pycnometer filled with the sample and record the mass (m₂).

-

Temperature Control: Ensure the temperature of the sample is controlled and recorded, as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Workflow for Density Determination

Caption: Workflow for density determination using a pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property and can be used to identify and assess the purity of a compound. An Abbe refractometer is commonly used for this measurement.

Protocol using an Abbe Refractometer:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the set temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Record Value: Read the refractive index value from the scale.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids.

Protocol using a Pensky-Martens Closed-Cup Tester:

-

Apparatus Setup: Ensure the Pensky-Martens apparatus is clean and properly assembled.

-

Sample Preparation: Fill the test cup with this compound to the specified level.

-

Heating: Begin heating the sample at a slow, constant rate while continuously stirring.

-

Ignition Test: At regular temperature intervals, apply the test flame to the opening in the cup lid.

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash.

-

Barometric Pressure Correction: Correct the observed flash point to the standard atmospheric pressure.

Analytical Characterization

The identification and quantification of this compound in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

Illustrative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) detection, a volatile modifier like formic acid should be used instead of non-volatile acids like phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (to be determined by UV scan) or a Mass Spectrometer.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like those found in fragrances.

Illustrative GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Spectral Data

Mass Spectrum (Electron Ionization)

The mass spectrum of this compound is available through the NIST WebBook. The fragmentation pattern provides valuable information for structural elucidation and identification.

Infrared (IR) Spectrum

The IR spectrum, also available from the NIST WebBook, shows characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the ester and the C-O stretches of the dioxolane ring and the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the writing of this guide, publicly available experimental ¹H and ¹³C NMR spectra for this compound are not readily found. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the methylene protons adjacent to the ester, the methyl groups on the dioxolane ring, and the protons of the dioxolane ring. The presence of stereoisomers (cis and trans) may lead to a more complex spectrum with multiple sets of signals.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, the quaternary carbon of the dioxolane ring, and the other carbons of the dioxolane ring and its methyl substituents.

Safety and Handling

This compound is considered a combustible liquid.[3] Standard laboratory safety precautions should be followed when handling this compound. It is advisable to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By combining available data with detailed experimental protocols and analytical methodologies, this document serves as a valuable resource for scientists and researchers. While there are still gaps in the experimentally determined data, particularly for boiling and melting points, and NMR spectra, the information presented here offers a solid foundation for the safe handling, analysis, and application of this important fragrance and flavor compound.

References

- 1. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. 2,4-二甲基-1,3-二噁烷-2-乙酸乙酯 mixture of isomers, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Ethyl 2-(2,4-Dimethyl-1,3-dioxolan-2-yl)acetate | 6290-17-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

This guide provides a comprehensive overview of the synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a significant fragrance and flavor compound.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, a detailed experimental protocol, and the critical parameters governing the successful synthesis of this valuable molecule.

Introduction: The Significance of this compound

This compound, also known by trade names such as Fraistone and the synonym Ethyl acetoacetate propylene glycol ketal, is a colorless liquid characterized by a fresh, fruity aroma reminiscent of apples and strawberries.[3][4][5] Its primary application lies in the fragrance and flavor industry, where it is used to impart fresh, fruity top notes to floral fragrances.[3][4] The molecule is a fatty acid ester and is recognized for its utility as a flavoring agent in food products.[1]

The core structure of the molecule is a 1,3-dioxolane ring, which is a five-membered cyclic acetal.[6] 1,3-dioxolane derivatives are important motifs in the synthesis of various pharmacologically active molecules.[6] The synthesis of this compound is a classic example of carbonyl protection via ketalization, a fundamental transformation in organic synthesis.

The Core Synthesis Pathway: Ketalization of Ethyl Acetoacetate

The most common and industrially viable method for synthesizing this compound is the acid-catalyzed ketalization of ethyl acetoacetate with propylene glycol (propane-1,2-diol).[5][7] This condensation reaction involves the protection of the ketone group of ethyl acetoacetate by forming a cyclic ketal.

The overall reaction is as follows:

Mechanistic Insights: The "Why" Behind the "How"

The reaction proceeds via a well-established mechanism for acid-catalyzed ketal formation. The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone in ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of propylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other hydroxyl group of the hemiacetal intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second hydroxyl group of the propylene glycol moiety attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final product, this compound.

A critical aspect of this synthesis is driving the equilibrium towards the product side. Since water is a byproduct of the reaction, its continuous removal is essential for achieving a high yield. This is typically accomplished through azeotropic distillation.[5][7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Ethyl Acetoacetate | C6H10O3 | 130.14 | 0.1 mol | --- |

| Propylene Glycol (1,2-Propanediol) | C3H8O2 | 76.09 | 0.15 mol | Used in slight excess |

| Amberlyst 15 | --- | --- | 2 g | Acidic ion-exchange resin catalyst |

| Cyclohexane | C6H12 | 84.16 | 50 mL | Solvent for azeotropic distillation |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | --- | As needed | For neutralization |

| Saturated Brine Solution | NaCl(aq) | --- | As needed | For washing |

Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add ethyl acetoacetate (0.1 mol), cyclohexane (50 mL), and propylene glycol (0.15 mol).[7]

-

Catalyst Addition: Add 2 g of Amberlyst 15 catalyst to the reaction mixture.[7]

-

Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) until the starting material (ethyl acetoacetate) is consumed.[7]

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and filter to recover the Amberlyst 15 catalyst. The catalyst can be washed with acetone, dried, and reused.[7]

-

Workup: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer and wash it with a saturated brine solution.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.[7]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound via the acid-catalyzed ketalization of ethyl acetoacetate and propylene glycol is a robust and efficient method. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a visual representation of the workflow. By understanding the underlying principles and carefully controlling the reaction conditions, particularly the removal of water, researchers can achieve high yields of this commercially valuable fragrance and flavor compound.

References

- 1. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Natural Ethyl Acetoacetate Propylene Glycol Ketal manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. Page loading... [guidechem.com]

- 5. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL | 6290-17-1 [chemicalbook.com]

- 6. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 7. ETHYL ACETOACETATE PROPYLENE GLYCOL KETAL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to CAS 6290-17-1: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, registered under CAS number 6290-17-1, is a specialty chemical primarily recognized for its application in the fragrance and flavor industries.[1] Often referred to by trade names such as Fraistone® and Fragolane, this heterocyclic ester is valued for its fresh, fruity aroma reminiscent of apple and strawberry.[1][2] Beyond its organoleptic properties, its chemical structure as a ketal of ethyl acetoacetate presents interesting characteristics relevant to organic synthesis and the protection of functional groups. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and safety profile, grounded in authoritative scientific data to support research and development activities.

Chemical Identity and Structure

This compound is a chiral molecule, possessing two stereocenters at positions 2 and 4 of the dioxolane ring. It is typically produced and used as a mixture of diastereomers.[1]

Systematic Name: ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate[3]

Common Synonyms:

-

Ethyl acetoacetate propylene glycol ketal[3]

-

Fruity ketal[4]

-

Fraistone®[1]

-

Fragolane[1]

-

Dimethyl Dioxolan[1]

Molecular Formula: C₉H₁₆O₄[3]

Molecular Weight: 188.22 g/mol [3]

Chemical Structure:

References

A Spectroscopic Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: Structure Elucidation and Analytical Protocols

This technical guide provides an in-depth analysis of the spectral data for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS No. 6290-17-1), a key fragrance and flavoring agent.[1][2] This document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and quality control who require a thorough understanding of the spectroscopic characteristics of this molecule for identification, quantification, and quality assessment.

Introduction

This compound, also known by synonyms such as ethyl acetoacetate propylene glycol ketal, is a colorless liquid with a characteristic fruity aroma.[1] Its molecular structure, a dioxolane ring with ethyl acetate and methyl substituents, presents an interesting case for spectroscopic analysis. The presence of stereoisomers (cis and trans isomers) arising from the substitution on the dioxolane ring can introduce complexity in the spectral data, making a detailed analysis crucial for unambiguous identification.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental IR and MS data are readily available, a comprehensive, publicly accessible experimental NMR dataset for this compound is not currently available. Therefore, this guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established spectroscopic principles and data from structurally related compounds. This approach allows for a comprehensive understanding of the expected spectral features of the molecule.

Molecular Structure and Isomerism

The structure of this compound is presented below. The molecule possesses two chiral centers, leading to the possibility of diastereomers (cis and trans isomers).

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methylene protons of the acetate moiety, the methyl groups, and the protons on the dioxolane ring. The presence of diastereomers would likely result in a doubling of some of these signals, though the chemical shift differences may be small.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.5-4.2 | Multiplet (m) | 3H | Dioxolane ring protons (-O-CH - & -O-CH₂ -) |

| ~2.65 | Singlet (s) | 2H | -CH₂ -COO- |

| ~1.35 | Singlet (s) | 3H | Dioxolane -CH₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.20 | Doublet (d) | 3H | Dioxolane ring -CH₃ |

Interpretation:

-

Ethyl Group: The ethyl ester will exhibit a quartet around 4.12 ppm for the methylene protons (-O-CH₂ -CH₃) due to coupling with the adjacent methyl group, and a triplet around 1.25 ppm for the methyl protons (-O-CH₂-CH₃ ).

-

Acetate Methylene: The methylene protons of the acetate group (-CH₂ -COO-) are expected to appear as a singlet around 2.65 ppm, as they lack adjacent protons to couple with.

-

Dioxolane Protons: The protons on the dioxolane ring will present as a complex multiplet in the region of 3.5-4.2 ppm. The exact splitting pattern will be influenced by the ring conformation and the relative stereochemistry of the substituents.

-

Methyl Groups: The methyl group attached to the quaternary carbon of the dioxolane ring is predicted to be a singlet around 1.35 ppm. The methyl group on the chiral carbon of the dioxolane ring will appear as a doublet around 1.20 ppm due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~108 | Quaternary C of dioxolane ring |

| ~70-75 | C H and C H₂ of dioxolane ring |

| ~61 | -O-C H₂-CH₃ |

| ~45 | -C H₂-COO- |

| ~25 | Dioxolane -C H₃ |

| ~18 | Dioxolane ring -C H₃ |

| ~14 | -O-CH₂-C H₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 170 ppm.

-

Dioxolane Carbons: The quaternary carbon of the dioxolane ring, bonded to two oxygen atoms, will appear around 108 ppm. The other two carbons of the dioxolane ring will resonate in the 70-75 ppm region.

-

Ethyl Group Carbons: The methylene carbon of the ethyl group will be around 61 ppm, and the methyl carbon will be at approximately 14 ppm.

-

Acetate Methylene Carbon: The methylene carbon of the acetate group is predicted to be around 45 ppm.

-

Methyl Carbons: The two methyl carbons on the dioxolane ring will have distinct chemical shifts, expected around 25 ppm and 18 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The experimental data for this compound is available from the NIST WebBook.[3]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2980-2850 | Strong | C-H stretching (alkane) |

| 1740 | Strong | C=O stretching (ester) |

| 1250-1000 | Strong | C-O stretching (ester and ether) |

Interpretation:

-

The strong absorption band at approximately 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

The series of strong bands in the 2980-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.

-

The strong and broad absorptions in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching vibrations from both the ester and the dioxolane (ether) functionalities.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The data is available from the NIST WebBook.[3]

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 188, corresponding to the molecular weight of the compound (C₉H₁₆O₄).

Key Fragmentation Patterns:

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Cleavage of the acetate side chain: This can lead to the formation of a stable dioxolane cation.

-

Ring opening and subsequent fragmentation of the dioxolane ring.

A detailed analysis of the fragmentation pattern can provide confirmatory evidence for the proposed structure.

Experimental Protocols

The following are standard protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Protocol

Figure 2: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

Figure 3: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (EI-MS) Protocol

References

molecular weight and formula of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

An In-Depth Technical Guide to Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate: Properties, Synthesis, and Applications

Introduction

This compound, also known by trade names such as Fruity Ketal, is a distinct organic compound classified as a fatty acid ester and a cyclic ketal.[1][2] Its chemical structure, derived from the reaction of ethyl acetoacetate and propylene glycol, imparts unique properties that make it highly valuable, primarily in the flavor and fragrance industries for its characteristic apple-like, fruity aroma.[3][4][5]

While its principal application lies in consumer products, the underlying chemistry and structural motifs of this molecule hold significant relevance for professionals in research, chemical synthesis, and drug development. The 1,3-dioxolane ring is a cornerstone of protecting group chemistry, a strategy indispensable in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, analytical methodologies, and its broader applications in scientific research.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The unambiguous identification of a chemical compound is critical for scientific accuracy. This compound is systematically named according to IUPAC conventions, though it is also recognized by several synonyms and registry numbers.

-

IUPAC Name: ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate[1]

-

Synonyms: Ethyl acetoacetate propylene glycol ketal, Fruity Ketal, 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester[1][3][4]

Quantitative Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 188.22 g/mol | [1][3][4][6] |

| Density | 1.042 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.428 | [4][6] |

| Appearance | Clear, colorless liquid | [7] |

| Organoleptic Profile | Apple, fruity, sweet | [4][5] |

| FEMA Number | 4294 | [1][4] |

Synthesis and Mechanism

Reaction Principle: Acid-Catalyzed Ketalization

The synthesis of this compound is a classic example of a ketalization reaction. This process involves the protection of the ketone group of ethyl acetoacetate by reacting it with a diol—in this case, propane-1,2-diol (propylene glycol). The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and requires the removal of water to drive the equilibrium towards the product, in accordance with Le Châtelier's principle. This type of reaction is fundamental in organic synthesis, where it is often necessary to mask a reactive functional group (the ketone) to prevent it from participating in subsequent chemical transformations targeted at other parts of the molecule.

Synthesis Workflow Diagram

The following diagram illustrates the key steps and components involved in the synthesis process.

Caption: Synthesis workflow for this compound.

Exemplary Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charge Reactants: To the flask, add ethyl acetoacetate (1.0 eq.), propane-1,2-diol (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.). Add toluene as the azeotropic solvent to fill approximately half the flask.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield the final, high-purity product.

Applications in Research and Development

Primary Application: Flavors and Fragrances

The predominant commercial use of this compound is as a fragrance and flavoring agent.[1] Its pleasant fruity and apple-like scent profile makes it a component in perfumes, personal care products, and as a food additive to impart specific flavors.[4][5] It is recognized as safe for this purpose by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]

Relevance to Drug Development and Synthetic Chemistry

For drug development professionals and synthetic chemists, the true value of this compound's chemistry lies in the 1,3-dioxolane functional group . This group serves as a robust protecting group for ketones and aldehydes. In the synthesis of a complex API, a chemist might need to perform a reaction on an ester or another functional group without affecting a ketone elsewhere in the molecule. By converting the ketone to a dioxolane, its reactivity is temporarily masked. Dioxolanes are stable to a wide range of nucleophilic and basic conditions, and can be easily removed (deprotected) under acidic aqueous conditions to regenerate the original ketone.[8] This strategic use of protection and deprotection is a fundamental concept that enables the construction of complex molecular architectures central to modern medicine.

Analytical Methodologies

Accurate analysis is crucial for quality control and research purposes. This compound can be effectively analyzed using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing this compound.[9] A typical setup uses a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape.[9] This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies that track the compound's concentration in biological matrices.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is also an excellent technique for analysis. The National Institute of Standards and Technology (NIST) maintains reference mass spectra for this compound, which can be used for definitive identification.[3][10]

Safety and Handling

A fragrance ingredient safety assessment has been conducted for this compound.[11] The findings support its safe use in consumer products at current levels. The assessment concluded that the compound is not genotoxic and does not pose a risk for skin sensitization.[11]

For laboratory and industrial handling, standard safety protocols for combustible organic liquids should be followed:

-

Ventilation: Use only in a well-ventilated area or with local exhaust ventilation to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. The compound is a combustible liquid.[7][13] Use non-sparking tools and take precautionary measures against static discharge.[7][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is a scientifically significant molecule with a dual identity. Commercially, it is a well-established flavor and fragrance component valued for its pleasant aroma. For the scientific community, particularly in synthetic chemistry and drug development, it serves as a prime example of the application of ketal chemistry. The principles demonstrated in its synthesis—specifically the use of the dioxolane group as a stable and reversible protecting group—are fundamental to the construction of complex, high-value molecules. A thorough understanding of its properties, synthesis, and analysis provides valuable insights for researchers and developers in a variety of scientific fields.

References

- 1. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (FDB009181) - FooDB [foodb.ca]

- 3. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 4. Ethyl dimethyl dioxolane acetate mixture of isomers, = 97 , FG 6290-17-1 [sigmaaldrich.com]

- 5. hmdb.ca [hmdb.ca]

- 6. ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate [stenutz.eu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. fishersci.com [fishersci.com]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-Depth Technical Guide to the Solubility of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate in Organic Solvents

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (CAS 6290-17-1), hereafter referred to as EDDA, is a specialty ester recognized for its characteristic fresh, fruity aroma.[1][2] While its primary applications are in the flavor and fragrance industries, the unique structural motif of the 1,3-dioxolane ring has garnered significant attention in medicinal chemistry and drug development.[3][4] The dioxolane moiety is a key component in various bioactive molecules and can enhance pharmacological activity.[5][6]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and it is a critical determinant of a drug's bioavailability.[7][8] Poorly soluble compounds often face significant hurdles in formulation, leading to inadequate absorption and reduced therapeutic efficacy.[1][9]

This technical guide provides a comprehensive overview of the solubility of EDDA in organic solvents. It combines reported experimental data with a theoretical framework based on Hansen Solubility Parameters (HSP) to offer predictive insights. Furthermore, this guide details a robust experimental protocol for solubility determination and discusses the practical implications for laboratory and development settings.

Compound at a Glance

| Property | Value | References |

| IUPAC Name | ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | [3] |

| Synonyms | Fruity ketal, Ethyl acetoacetate propylene glycol ketal | [1][8] |

| CAS Number | 6290-17-1 | [3] |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| Appearance | Colorless liquid with a fruity, apple-like odor | [1][2] |

| Density | 1.042 - 1.054 g/mL @ 25°C | [1][3] |

| Boiling Point | 110°C @ 27 mmHg; 90°C @ 10 mmHg | [1][2] |

| Refractive Index | 1.422 - 1.432 @ 20°C | [2][3] |

Part 1: Solubility Profile of EDDA

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar intermolecular forces. EDDA, with its ester and cyclic ether (dioxolane) functional groups, exhibits a moderate polarity.

Aqueous Solubility

EDDA is generally described as insoluble in water.[2][3] However, quantitative experimental data varies, with reported values including 72 mg/L at 20°C and 1.244 g/L at 24°C.[1][8] This discrepancy highlights the sensitivity of solubility measurements to experimental conditions. Regardless of the exact value, its low aqueous solubility classifies it as a hydrophobic compound, a critical consideration for pharmaceutical applications where dissolution in gastrointestinal fluids is necessary for absorption.[9]

Organic Solvent Solubility: A Predictive Approach

Understanding Hansen Solubility Parameters (HSP)

HSP theory deconstructs a solvent's (or solute's) total cohesive energy into three components:

-

δD (Dispersion): Energy from atomic forces (van der Waals).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible. The Hansen "distance" (Ra) between two substances (e.g., a solute and a solvent) can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.

The reported HSP for EDDA are:

-

δD: 16.70

-

δP: 5.73

-

δH: 5.75

The following table provides the HSP for common organic solvents and calculates the Hansen distance (Ra) relative to EDDA. A lower Ra value (< ~7) strongly suggests good solubility or miscibility.

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Hansen Distance (Ra) from EDDA | Predicted Solubility |

| EDDA (Solute) | 16.70 | 5.73 | 5.75 | 0.0 | - |

| Acetone | 15.5 | 10.4 | 7.0 | 5.1 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.4 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.0 | High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 8.2 | Low / Partial |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.5 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.1 | Moderate (Borderline) |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.9 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 8.5 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.9 | Low / Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 16.8 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 5.9 | High |

HSP values for solvents are compiled from various sources.[5][10][11]

Interpretation and Causality: This predictive analysis, grounded in HSP, provides valuable guidance for solvent selection. Solvents like Dichloromethane, Ethyl Acetate, Chloroform, and Toluene are predicted to be excellent solvents for EDDA due to their closely matched Hansen parameters (low Ra). This is chemically logical: Dichloromethane and Chloroform have polarities that align well, while Ethyl Acetate shares a similar ester functionality.

Interestingly, while EDDA is known to be soluble in ethanol, the HSP model predicts a borderline compatibility (Ra = 14.1).[3] This illustrates a key point: HSP is a powerful predictive tool but not infallible. The strong hydrogen bonding capability of ethanol (δH = 19.4) differs significantly from that of EDDA (δH = 5.75), yet solubility is observed. This may be due to other interaction dynamics not fully captured by the model. It underscores the necessity of empirical verification.

Conversely, non-polar solvents like Hexane and Cyclohexane, and highly polar protic solvents like Methanol, are predicted to be poor solvents due to large Hansen distances.

Caption: Predicted solubility of EDDA based on Hansen Distance (Ra).

Part 2: Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][12][13] It is a robust and reliable technique when performed correctly.

Principle

An excess amount of the solute (EDDA) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the point of saturation). The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.[13]

Methodology

-

Preparation:

-

Add a pre-weighed excess amount of EDDA to a series of glass vials. Expertise & Experience: Using a significant excess (e.g., 2-3 times the expected amount) ensures that saturation is truly reached and maintained even with minor temperature fluctuations.[12]

-

Pipette a precise volume of the desired organic solvent into each vial. Prepare each solvent condition in triplicate for statistical validity.[6]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours). Trustworthiness: The equilibration time is critical. A preliminary experiment should be run where samples are analyzed at various time points (e.g., 4, 8, 24, 48 hours) to determine the point at which the concentration in solution no longer increases. This self-validates that equilibrium has been achieved.[14]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant. Trustworthiness: To ensure no undissolved microparticles are transferred, the supernatant should be filtered through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). The first few drops should be discarded to saturate the filter material and prevent analyte loss.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration.[7]

-

Construct a calibration curve using standards of known EDDA concentration to ensure accurate quantification.

-

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Part 3: Implications for Research and Drug Development

A comprehensive understanding of EDDA's solubility profile is not merely academic; it has profound practical consequences.

-

Process Chemistry: For chemists using EDDA or similar dioxolane-containing molecules as intermediates, solvent selection is critical for reaction efficiency, controlling side reactions, and simplifying downstream purification processes like crystallization or chromatography. Using a solvent predicted by HSP, such as ethyl acetate, could streamline these processes.

-

Formulation Science: For drug development professionals, solubility is a cornerstone of formulation design.[8] Given EDDA's low aqueous solubility, formulating it for potential therapeutic applications would require solubility enhancement techniques.[7][9] Knowledge of its high solubility in solvents like dichloromethane can be leveraged for creating amorphous solid dispersions or for solvent-based encapsulation methods.

-

Analytical Method Development: The reported HPLC method for EDDA utilizes an acetonitrile/water mobile phase.[7] While our HSP model predicts low solubility in acetonitrile, it is often used in reverse-phase HPLC because of its miscibility with water and good UV transparency. The analyte is soluble enough at the low concentrations used for analysis. This highlights the difference between bulk solubility for formulation and the concentrations needed for analytical detection.

-

Safety and Handling: EDDA is a combustible liquid.[4] Proper handling procedures, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment, are essential. Store containers tightly closed in a cool, dry place.[15][16]

Conclusion

This compound is a hydrophobic molecule with limited aqueous solubility but good solubility in a range of moderately polar to non-polar organic solvents. While comprehensive experimental data is sparse, the application of Hansen Solubility Parameters provides a robust theoretical framework for predicting its miscibility, identifying solvents like dichloromethane, ethyl acetate, and toluene as highly compatible. This predictive power, combined with the gold-standard isothermal shake-flask method for empirical validation, equips researchers and developers with the necessary tools to effectively work with this compound. A deep understanding of its solubility characteristics is indispensable for optimizing synthetic routes, designing effective formulations, and ensuring reliable analytical results, ultimately accelerating research and development timelines.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 3. seppic.com [seppic.com]

- 4. fishersci.com [fishersci.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. who.int [who.int]

- 7. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility and its Importance.pptx [slideshare.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. enamine.net [enamine.net]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the cis- and trans- Isomers of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Abstract: This technical guide provides a comprehensive overview of the synthesis, stereochemistry, separation, and characterization of the cis- and trans- isomers of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced differences between these diastereomers, offering field-proven insights and detailed experimental protocols. We explore the critical role of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) in distinguishing and quantifying these isomers. Furthermore, this guide discusses the compound's significance and application, particularly within the flavor and fragrance industry, where stereochemical identity is paramount to organoleptic properties.

Introduction: The Significance of Stereoisomerism in 1,3-Dioxolanes

The 1,3-dioxolane scaffold is a prevalent structural motif in a wide array of organic molecules, from pharmaceutical intermediates to industrial solvents and flavorants.[1][2] The compound this compound, also known by the trade name Fraistone, is a notable example, valued for its tart, fruity aroma, often incorporated into apple and strawberry-based fragrances.[3]

This molecule possesses two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This structural feature gives rise to two diastereomers: cis and trans. The spatial arrangement of the methyl groups at these centers dictates the molecule's three-dimensional shape, which in turn profoundly influences its physicochemical properties and biological interactions. In the context of flavors and fragrances, where molecular recognition by chiral biological receptors determines sensory perception, the stereochemical purity of a compound is critical.[4] The organoleptic properties of two isomers can differ significantly in both intensity and character.[4] This guide provides the foundational knowledge required to synthesize, separate, and definitively characterize the cis- and trans- isomers of this important fragrance ingredient.

Synthesis and Stereochemical Control

The synthesis of this compound is typically achieved via the acid-catalyzed acetalization (or ketalization) of ethyl acetoacetate with 1,2-propanediol.[5][6] The reaction involves the nucleophilic attack of the diol's hydroxyl groups on the ketone carbonyl of the ethyl acetoacetate.

The stereochemistry of the resulting dioxolane is directly dependent on the stereochemistry of the 1,2-propanediol starting material and the reaction conditions. The use of racemic 1,2-propanediol will inevitably produce a mixture of all possible stereoisomers. The formation of the cis- and trans- diastereomers arises from the relative orientation of the methyl groups at C2 and C4.

-

cis-isomer: The methyl groups at C2 and C4 are on the same side of the dioxolane ring.

-

trans-isomer: The methyl groups at C2 and C4 are on opposite sides of the ring.

The thermodynamic equilibrium between the cis and trans isomers can be influenced by the reaction conditions, such as the choice of acid catalyst and temperature.[7] Generally, the formation of the thermodynamically more stable isomer is favored under equilibrating conditions. For 2,4-disubstituted 1,3-dioxolanes, the cis isomer, where both substituents can occupy pseudo-equatorial positions in the envelope conformation of the five-membered ring, is often the more stable product.

Experimental Protocol: Synthesis

This protocol describes a general procedure for synthesizing a mixture of cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), 1,2-propanediol (1.1 eq), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01 eq).

-

Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by observing water collection and via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans- isomers, can be purified by fractional distillation or column chromatography.

Isomer Separation and Analysis

Due to their different physical properties, diastereomers can be separated using chromatographic techniques.[8] Gas chromatography is particularly well-suited for the analysis and separation of the volatile isomers of this compound.

Gas Chromatography (GC)

GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The elution order of the cis- and trans- isomers will depend on the polarity of the stationary phase and the subtle differences in the isomers' boiling points and shapes.

-

Causality of Separation: The cis- and trans- isomers have different dipole moments and molecular shapes. These differences lead to varied interaction strengths with the GC stationary phase, resulting in different retention times. Often, the more compact or less polar isomer elutes first. On standard non-polar columns (e.g., those with a 5% phenyl polysiloxane phase), separation is primarily based on boiling point differences. For more challenging separations, liquid crystalline stationary phases can offer enhanced selectivity for isomers based on molecular shape.[9]

Experimental Protocol: GC Analysis

-

System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial Temperature: 70°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 5°C/min to 200°C.

-

Final Hold: Hold at 200°C for 5 minutes.

-

-

Injector & Detector Temp: 250°C.

-

Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., methanol or ethyl acetate) to approximately 1 mg/mL.[10]

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Identify the peaks corresponding to the cis- and trans- isomers based on their retention times. The relative peak areas can be used to determine the isomeric ratio.

| Parameter | Value | Rationale |

| Column | DB-5 (or equivalent) | A versatile, low-polarity phase providing good separation for a wide range of compounds. |

| Temperature Program | 70°C to 200°C | Starts at a low temperature to resolve volatile components and ramps up to elute the target analytes in a reasonable time. |

| Detector | FID | Highly sensitive to organic compounds and provides a linear response over a wide concentration range. |

Spectroscopic Characterization

NMR and Mass Spectrometry are indispensable for the unambiguous structural elucidation and differentiation of the cis- and trans- isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemical environment.[11][12]

-

¹H NMR: The key differentiating signals are those of the protons on the dioxolane ring (C4-H and C5-H₂) and the methyl groups (C2-CH₃ and C4-CH₃).

-

Cis-isomer: The C4-methyl group and the C2-methyl group are on the same face of the ring. This proximity can lead to through-space interactions (Nuclear Overhauser Effect, NOE) and may cause one methyl group's signal to be shielded or deshielded relative to its counterpart in the trans-isomer.

-

Trans-isomer: The methyl groups are on opposite faces. The coupling constant between the proton at C4 and the adjacent protons at C5 will differ from that in the cis-isomer due to the different dihedral angles, a principle described by the Karplus equation.[13] Generally, trans vicinal protons exhibit larger coupling constants than cis protons.[14]

-

-

¹³C NMR: The carbon chemical shifts are also sensitive to the stereochemistry. The steric compression experienced by the methyl groups in the cis-isomer can cause their signals to appear at a slightly different chemical shift compared to the less-strained trans-isomer.[15]

| Isomer | Expected ¹H NMR Differentiators | Expected ¹³C NMR Differentiators |

| cis | Specific chemical shifts for C2-CH₃ and C4-CH₃. Distinct coupling constant for C4-H. | Unique chemical shifts for the methyl carbons due to steric interactions. |

| trans | Different chemical shifts for C2-CH₃ and C4-CH₃ compared to the cis-isomer. Different coupling constant for C4-H. | Different chemical shifts for the methyl carbons compared to the cis-isomer. |

Mass Spectrometry (MS)

When coupled with Gas Chromatography (GC-MS), mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns.

-

Fragmentation Pattern: Under electron ionization (EI), 2,4-disubstituted-1,3-dioxolanes exhibit characteristic fragmentation.[16] While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundance of fragment ions may be observed. Common fragmentation pathways include:

-

Loss of a methyl group from the molecular ion.

-

Cleavage of the C-C bond adjacent to the ester group.

-

Ring-opening reactions followed by further fragmentation.[17] A characteristic fragmentation of 2,4-disubstituted-1,3-dioxolanes often yields prominent peaks at m/z 87, 59, and 41.[16] The molecular ion peak [M]⁺ at m/z 188 may be weak or absent.

-

Applications in the Flavor and Fragrance Industry

This compound is recognized as a flavoring agent by regulatory bodies such as the FDA.[5] Its primary application is in the formulation of perfumes and flavor compositions where a fruity, apple-like note is desired.[3][18]

The stability of the dioxolane ring, particularly in various media, makes it a robust ingredient in consumer products.[18] The distinct scent profiles of the cis- and trans- isomers, though not extensively documented in public literature, are of great interest to perfumers. The ability to selectively synthesize or separate these isomers allows for finer control over the final fragrance profile, enabling the creation of novel and precise scent experiences. The physicochemical properties of fragrance ingredients, including their volatility and solubility, are key to their performance in a product.[19][20][21]

Conclusion

The cis- and trans- isomers of this compound present a classic case study in the importance of stereochemistry in applied chemistry. While their synthesis is straightforward, the separation and characterization of the resulting diastereomers require a robust analytical workflow. Gas Chromatography provides an effective means of separation and quantification, while NMR spectroscopy stands as the definitive tool for structural assignment. Understanding the subtle yet critical differences between these isomers is essential for quality control and innovation in the flavor and fragrance industry, where structure directly dictates function and sensory perception.

References

- 1. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. vurup.sk [vurup.sk]

- 10. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. EP2524959A1 - Dioxolanes containing olfactory and/or aromatic substances - Google Patents [patents.google.com]

- 19. perfumerflavorist.com [perfumerflavorist.com]

- 20. en-ae.ajmal.com [en-ae.ajmal.com]

- 21. researchgate.net [researchgate.net]

stability and degradation of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

An In-depth Technical Guide to the Stability and Degradation of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Authored by: A Senior Application Scientist

Abstract

This compound, a widely utilized fragrance and flavoring agent, possesses a unique chemical structure that dictates its stability and degradation profile.[1][2][3] As a cyclic ketal, its integrity is highly susceptible to environmental factors, primarily pH and temperature. This technical guide provides a comprehensive analysis of the core principles governing the stability of this compound. We will delve into the primary degradation pathways, with a focus on acid-catalyzed hydrolysis, and elucidate the kinetics and mechanistic underpinnings of this process. Furthermore, this document outlines robust analytical methodologies for conducting stability-indicating assays and offers field-proven insights for formulation development and storage to ensure product quality and shelf-life.

Introduction: The Chemical Identity and Significance of this compound

This compound, also known by trade names such as Fraistone or the synonym Ethyl acetoacetate propylene glycol ketal, is a specialty chemical valued for its pleasant, fruity, apple-like aroma.[3] It is classified as a fatty acid ester and is synthetically produced.[3][4] Its application spans across the fragrance, food, and beverage industries where it imparts specific sensory characteristics.[1][2]

The molecule's stability is of paramount importance. For drug development professionals, understanding its degradation is crucial when it is used as an excipient or when its presence as an impurity needs to be controlled. For researchers and scientists in the flavor and fragrance industry, maintaining its chemical integrity is essential for product consistency and longevity. Degradation not only leads to a loss of the desired organoleptic properties but can also result in the formation of potentially undesirable byproducts.

Chemical Profile:

-

IUPAC Name: ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate[1]

-

Structure: A cyclic ketal derived from ethyl acetoacetate and 1,2-propanediol (propylene glycol).

Fundamental Principles of Ketal Stability

The stability of this compound is fundamentally governed by the chemistry of its 1,3-dioxolane ring, which is a cyclic ketal. Ketals, and acetals in general, exhibit a distinct stability profile:

-

Stability in Neutral and Basic Conditions: They are generally robust and resistant to degradation in the presence of bases and nucleophiles.[6]

-

Lability in Acidic Conditions: The presence of even catalytic amounts of acid can lead to rapid cleavage through hydrolysis.[6][7] This acid sensitivity is the primary liability and the most common degradation pathway for this class of compounds.

The reason for this behavior lies in the reaction mechanism. The oxygen atoms of the dioxolane ring are basic and can be protonated by an acid. This protonation turns the alkoxy group into a good leaving group (an alcohol), initiating the cleavage of the C-O bond. Without an acid catalyst, the alkoxy group is a poor leaving group, hence the stability in neutral or basic media.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant degradation route for this compound is acid-catalyzed hydrolysis. This reaction cleaves the dioxolane ring, reverting the molecule to its parent carbonyl compound (ethyl acetoacetate) and diol (1,2-propanediol).

Mechanism of Hydrolysis

The hydrolysis proceeds through a well-established multi-step mechanism, which is initiated by protonation:

-

Protonation: An acid (H₃O⁺) protonates one of the oxygen atoms within the 1,3-dioxolane ring.

-

Ring Opening: The protonated oxygen weakens the adjacent carbon-oxygen bond, leading to the opening of the five-membered ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. This step is often the rate-determining step in the overall process.[8]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A final deprotonation step yields a hemiacetal intermediate.

-

Final Cleavage: The hemiacetal is itself unstable under acidic conditions and rapidly hydrolyzes to yield the final products: ethyl acetoacetate and 1,2-propanediol.

The following diagram illustrates this critical degradation pathway.

References

- 1. This compound | C9H16O4 | CID 95392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,4-dimethyldioxolane-2-acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Ethyl dimethyl dioxolane acetate mixture of isomers, = 97 , FG 6290-17-1 [sigmaaldrich.com]

- 4. Showing Compound cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (FDB009181) - FooDB [foodb.ca]

- 5. 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester [webbook.nist.gov]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hazards and Safety of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, registered under CAS Number 6290-17-1, is a specialty chemical primarily utilized as a fragrance and flavoring agent. Its characteristic fruity, apple-like scent has led to its incorporation in a variety of consumer products. For professionals in research and development, particularly in the fields of fragrance chemistry and food science, a comprehensive understanding of its safety profile is paramount for ensuring safe handling and use. This guide provides an in-depth analysis of the known hazards and safety information for this compound, drawing from available data and expert assessments to inform best practices in a laboratory and manufacturing setting.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its behavior under various conditions and are critical for risk assessment.

| Property | Value | Source |

| Chemical Formula | C9H16O4 | |

| Molecular Weight | 188.22 g/mol | |

| CAS Number | 6290-17-1 | |

| Appearance | Colorless liquid with a fruity odor | |

| Boiling Point | 231.07 °C | |

| Flash Point | 75 °C to 91 °C (Conflicting data exists) | |

| Solubility | Insoluble in water; soluble in ethanol | |

| Density | Approximately 1.042 - 1.054 g/mL at 25 °C |

Hazard Identification and Classification

The hazard classification of this compound presents a nuanced picture. While a significant portion of data suggests a low hazard profile, some sources indicate potential risks that warrant attention.

Globally Harmonized System (GHS) Classification

A review of publicly available information, notably from the PubChem database, indicates that for 99.6% of notifications, this chemical does not meet the criteria for GHS hazard classification. This suggests a general consensus in the industry about its relatively low toxicity.